

"chemical structure and properties of CAS 2691895-66-4"

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Compound of Interest

Compound Name: Anticancer agent 67

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In-depth Technical Guide: CAS 2691895-66-4

A Potent Ciprofloxacin-Derived Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the compound identified by CAS number 2691895-66-4, also known as "**Anticancer agent 67**" or "Compound 13g". This molecule is a novel ciprofloxacin-derived 1,3,4-thiadiazole that has demonstrated significant potential as an anticancer agent. This document details its synthesis, characterization, cytotoxic effects against various cancer cell lines, and its mechanism of action, which involves the induction of apoptosis and cell cycle arrest. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams of key processes are included to facilitate understanding.

Chemical Structure and Properties

CAS 2691895-66-4 is a synthetic compound belonging to the class of ciprofloxacin-derived 1,3,4-thiadiazoles. Its chemical structure is characterized by the fusion of a ciprofloxacin core with a substituted 1,3,4-thiadiazole moiety.

Chemical Structure:

While a 2D structure diagram is not publicly available, the systematic name for a closely related and representative compound from the same chemical series is N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxamide.

Physicochemical Properties:

Quantitative physicochemical data for CAS 2691895-66-4 is not readily available in the public domain. However, based on its structural class, it is expected to be a complex organic molecule with limited aqueous solubility.

Property	Value
CAS Number	2691895-66-4
Synonyms	Anticancer agent 67, Compound 13g
Molecular Formula	C26H24F2N6O2S2
Molecular Weight	554.63 g/mol
Chemical Class	Ciprofloxacin-derived 1,3,4-thiadiazole

Biological Activity and Mechanism of Action

CAS 2691895-66-4 has been identified as a potent anticancer agent with significant activity against several human cancer cell lines. Its primary mechanism of action is the induction of apoptosis and disruption of the cell cycle.

Cytotoxic Activity

The compound exhibits significant cytotoxic effects against breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancer cell lines. Notably, its potency against the MCF-7 cell line is comparable to the established chemotherapeutic drug, doxorubicin.^{[1][2]}

Table of IC50 Values:

Compound	Cell Line	IC50 (μM)	Reference Drug (Doxorubicin) IC50 (μM)
CAS 2691895-66-4	MCF-7	3.26	2.25 - 3.48
(Compound 13g)	A549	10.53	2.25 - 3.48
SKOV-3	5.08	2.25 - 3.48	

Data sourced from Ahadi H, et al. Bioorg Chem. 2020;105:104383 and a related review.[1][2]

Induction of Apoptosis

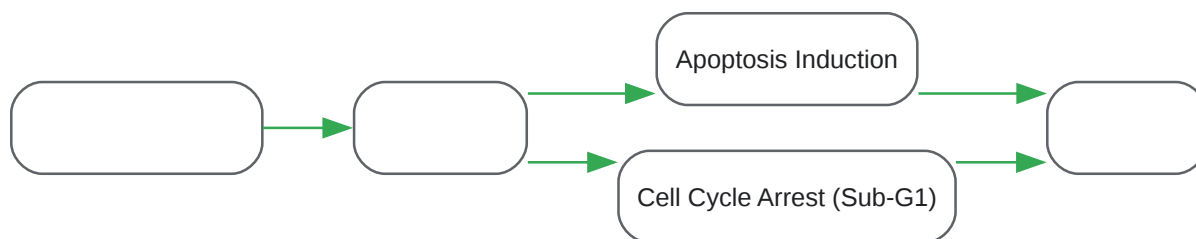
Treatment of MCF-7 cells with CAS 2691895-66-4 leads to a significant increase in the population of apoptotic cells. This is evidenced by an increase in the sub-G1 cell population during cell cycle analysis, which is a hallmark of apoptosis-associated DNA fragmentation.[1]

Cell Cycle Arrest

The compound has been shown to induce cell cycle arrest in the sub-G1 phase in MCF-7 cells, further supporting its role in promoting programmed cell death.[1]

Signaling Pathways

The precise signaling pathways modulated by CAS 2691895-66-4 to induce apoptosis have not been fully elucidated in the available literature. However, the induction of apoptosis in cancer cells typically involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases and subsequent execution of cell death.



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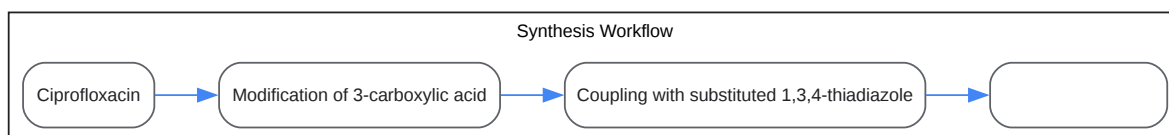
Proposed Mechanism of Action of CAS 2691895-66-4.

Experimental Protocols

The following sections detail the methodologies for the synthesis, characterization, and biological evaluation of CAS 2691895-66-4.

Synthesis

The synthesis of CAS 2691895-66-4 is based on the modification of the 3-carboxylic acid functionality of ciprofloxacin. A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamide moieties are introduced to the ciprofloxacin scaffold. While the specific, detailed protocol for CAS 2691895-66-4 is part of a larger synthetic series, a general representative synthesis is as follows:



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General Synthetic Workflow.

A detailed step-by-step protocol would require access to the supplementary information of the primary research article, which is not publicly available.

Characterization

The characterization of the synthesized compound would typically involve the following techniques to confirm its structure and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra to elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

- **Elemental Analysis:** To determine the elemental composition.

Specific spectral data for CAS 2691895-66-4 is not available in the public domain.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells (MCF-7, A549, SKOV-3) are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with various concentrations of CAS 2691895-66-4 and incubated for 48-72 hours.
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

- **Cell Treatment:** MCF-7 cells are treated with the IC50 concentration of CAS 2691895-66-4 for a specified period (e.g., 24 or 48 hours).
- **Cell Harvesting and Fixation:** Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

- **Staining:** Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** The DNA content of the cells is analyzed using a flow cytometer.
- **Data Analysis:** The percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases is quantified.

Comet Assay for DNA Damage

The comet assay (single-cell gel electrophoresis) is used to detect DNA fragmentation associated with apoptosis.

- **Cell Preparation:** MCF-7 cells are treated with CAS 2691895-66-4, harvested, and suspended in low-melting-point agarose.
- **Slide Preparation:** The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
- **Lysis:** The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.
- **Electrophoresis:** The slides are placed in an electrophoresis chamber with an alkaline buffer, and an electric field is applied. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail."
- **Staining and Visualization:** The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
- **Analysis:** The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Summary and Future Directions

CAS 2691895-66-4 is a promising anticancer agent from the ciprofloxacin-derived 1,3,4-thiadiazole class. Its potent cytotoxic activity against multiple cancer cell lines, coupled with its ability to induce apoptosis and cell cycle arrest, marks it as a strong candidate for further preclinical development.

Future research should focus on:

- Elucidating the specific molecular targets and signaling pathways involved in its apoptotic mechanism.
- Conducting in vivo studies to evaluate its efficacy and safety in animal models.
- Optimizing the chemical structure to enhance potency and selectivity, and to improve its pharmacokinetic properties.

This technical guide provides a foundational understanding of CAS 2691895-66-4 for researchers in the field of oncology and medicinal chemistry, aiming to stimulate further investigation into its therapeutic potential.

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